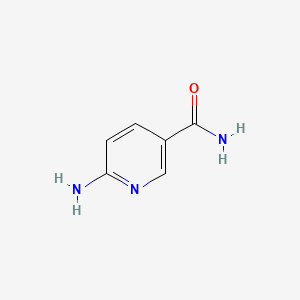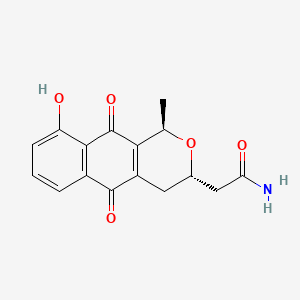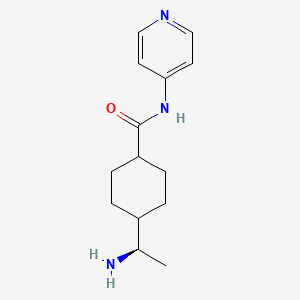
Y-27632 二塩酸塩
概要
説明
Y-27632は、細胞膜透過性で、高活性かつ選択的な、Rho-associated, coiled-coil containing protein kinase (ROCK)の阻害剤です。 Y-27632は、触媒部位へのATP結合を競合的に阻害することで、ROCK1とROCK2の両方を阻害します 。この化合物は、ヒト胚性幹細胞の生存を促進する能力と、様々な細胞プロセスにおける役割のために、科学研究で広く使用されています。
科学的研究の応用
Y-27632 has a wide range of applications in scientific research:
Stem Cell Research: Enhances the survival of human embryonic stem cells by preventing dissociation-induced apoptosis.
Cell Culture: Used to improve the recovery of human embryonic stem cells after fluorescence-activated cell sorting.
Cryopreservation: Increases the survival rate of cryopreserved single human embryonic stem cells.
Reprogramming and Differentiation: Facilitates the reprogramming of fibroblasts to neurons and improves the survival of human embryonic stem cell monolayers during differentiation protocols.
Transplantation: Blocks apoptosis of mouse embryonic stem cell-derived neural precursors after dissociation and transplantation.
作用機序
Y-27632は、平滑筋収縮、細胞遊走、アポトーシスなど、様々な細胞プロセスにおいて重要な役割を果たすRho-associated protein kinase (ROCK)を阻害することで効果を発揮します 。 Y-27632は、ROCK1とROCK2の触媒部位へのATP結合を競合的に阻害することで、これらの活性を効果的に阻害し、下流のシグナル伝達経路を調節します 。
類似の化合物との比較
Y-27632は、ファスジルやネタルスジルなどの他のROCK阻害剤と比較されることがよくあります。 これらの化合物はすべてROCKを阻害しますが、Y-27632は、ROCK1とROCK2に対する高活性と選択性で独特です 。他の類似の化合物には次のようなものがあります。
ファスジル: より広範囲のキナーゼ標的を持つ別のROCK阻害剤。
ネタルスジル: 同様の効力を持つ、より新しいROCK阻害剤ですが、薬物動態が異なります.
Y-27632は、幹細胞の生存に対するよく文書化された効果と、様々な研究用途における広範な使用により、際立っています .
Safety and Hazards
将来の方向性
Y-27632 dihydrochloride has been used in various research areas including stem cell biology, neurology, and cancer research . It has shown potential in improving survival of human embryonic stem cells when they are dissociated to single cells by preventing dissociation-induced apoptosis . It is also being explored for its potential in treating acute lung injury .
生化学分析
Biochemical Properties
Y-27632 dihydrochloride functions as a competitive inhibitor of ROCK1 and ROCK2 by competing with ATP for binding to the catalytic site of these enzymes . This inhibition leads to the modulation of several downstream signaling pathways. The compound has a Ki value of 220 nM for ROCK1 and 300 nM for ROCK2 . Additionally, Y-27632 dihydrochloride interacts with other biomolecules such as PRK2, albeit with lower affinity (IC50 = 600 nM) .
Cellular Effects
Y-27632 dihydrochloride has profound effects on various cell types and cellular processes. It enhances the survival of human embryonic stem cells and induced pluripotent stem cells by preventing dissociation-induced apoptosis . The compound also promotes the reprogramming of fibroblasts to neurons and improves the survival of cryopreserved cells . Furthermore, Y-27632 dihydrochloride influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ROCK1 and ROCK2 .
Molecular Mechanism
At the molecular level, Y-27632 dihydrochloride exerts its effects by binding to the catalytic site of ROCK1 and ROCK2, thereby inhibiting their kinase activity . This inhibition disrupts the phosphorylation of downstream targets involved in cytoskeletal organization, cell adhesion, and motility . Additionally, Y-27632 dihydrochloride can modulate gene expression by affecting transcription factors regulated by ROCK signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Y-27632 dihydrochloride can vary over time. The compound is stable under standard storage conditions and retains its activity for extended periods . Long-term studies have shown that Y-27632 dihydrochloride can maintain its inhibitory effects on ROCK1 and ROCK2, leading to sustained changes in cellular function . Degradation products may form over time, potentially affecting its efficacy .
Dosage Effects in Animal Models
The effects of Y-27632 dihydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits ROCK1 and ROCK2 without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
Y-27632 dihydrochloride is involved in several metabolic pathways, primarily through its interaction with ROCK1 and ROCK2 . The compound can influence metabolic flux and metabolite levels by modulating the activity of these kinases . Additionally, Y-27632 dihydrochloride may interact with other enzymes and cofactors involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, Y-27632 dihydrochloride is transported and distributed through various mechanisms. The compound is cell-permeable and can diffuse across cell membranes . It may also interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
Y-27632 dihydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound is known to target the cytoplasm and cytoskeleton, where it interacts with ROCK1 and ROCK2 . Post-translational modifications and targeting signals may direct Y-27632 dihydrochloride to specific organelles or compartments within the cell .
準備方法
合成経路と反応条件
Y-27632は、4-アミノメチルピリジンとシクロヘキサンカルボン酸クロリドを反応させ、得られたアミドを水素化リチウムアルミニウムで還元する多段階プロセスによって合成できます 。最終生成物は、再結晶による精製後に得られます。
工業生産方法
工業現場では、Y-27632の生産は、実験室合成と同様の反応条件を用いた大規模合成で行われます。 プロセスは、収率と純度を高くするために最適化されており、反応パラメーターを正確に制御するための自動システムが採用されることがよくあります 。
化学反応の分析
反応の種類
Y-27632は、反応性の官能基が存在するため、主に置換反応を起こします。 Y-27632は、特定の条件下で酸化反応と還元反応にも関与することができます 。
一般的な試薬と条件
置換反応: 通常、水酸化物イオンやアミンなどの求核剤が関与します。
酸化反応: 過マンガン酸カリウムなどの酸化剤を使用して行うことができます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応は、Y-27632の様々な置換誘導体をもたらす可能性があり、酸化反応と還元反応は、化合物に存在する官能基を変えることができます 。
科学研究への応用
Y-27632は、科学研究で幅広い用途があります。
幹細胞研究: 解離誘導性アポトーシスを防ぐことで、ヒト胚性幹細胞の生存を促進します.
細胞培養: 蛍光活性化細胞選別後のヒト胚性幹細胞の回収を改善するために使用されます.
凍結保存: 凍結保存された単一ヒト胚性幹細胞の生存率を高めます.
リプログラミングと分化: 線維芽細胞を神経細胞にリプログラミングし、分化プロトコル中のヒト胚性幹細胞単層の生存を向上させます.
類似化合物との比較
Y-27632 is often compared with other ROCK inhibitors such as fasudil and netarsudil. While all these compounds inhibit ROCK, Y-27632 is unique in its high potency and selectivity for ROCK1 and ROCK2 . Other similar compounds include:
Fasudil: Another ROCK inhibitor with a broader range of kinase targets.
Netarsudil: A more recent ROCK inhibitor with similar efficacy but different pharmacokinetic properties.
Y-27632 stands out due to its well-documented effects on stem cell survival and its extensive use in various research applications .
特性
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOZTVGMEWJPKR-VOMCLLRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043740 | |
| Record name | Y 27632 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146986-50-7 | |
| Record name | Y 27632 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146986507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Y-27632 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08756 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Y 27632 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R)-(+)-trans-N-(4-Pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide, 2HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Y-27632 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X370ROP6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Y-27632 dihydrochloride and how does it exert its effect?
A1: Y-27632 dihydrochloride is a selective inhibitor of Rho-associated protein kinase (ROCK), specifically targeting both ROCK1 and ROCK2 isoforms [, ]. It acts by competitively binding to the ATP-binding site of these kinases, thereby preventing the phosphorylation of downstream substrates [].
Q2: What are the downstream effects of ROCK inhibition by Y-27632 dihydrochloride?
A2: ROCK plays a crucial role in various cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation. By inhibiting ROCK, Y-27632 dihydrochloride has been shown to:
- Reduce smooth muscle contraction: This effect has been observed in rat stomach muscle cells, where Y-27632 dihydrochloride significantly inhibited acetylcholine-induced contraction augmented by oxidative stress [].
- Modulate macrophage polarization and inflammation: Y-27632 dihydrochloride was found to block the activation of the RhoA-ROCK/NF-κB pathway in murine macrophages, decreasing the expression of pro-inflammatory factors like IL-6 and iNOS []. This suggests a potential role in modulating inflammatory responses.
Q3: What is the molecular formula and weight of Y-27632 dihydrochloride?
A3: The molecular formula of Y-27632 dihydrochloride is C14H21N3O4S·2HCl, and its molecular weight is 396.3 g/mol.
Q4: Are there any studies on the stability of Y-27632 dihydrochloride under different conditions?
A4: While the provided research papers do not delve into the detailed stability profile of Y-27632 dihydrochloride, they do mention that it can be stored long-term at -80°C and frozen/thawed multiple times without losing its efficacy []. This suggests that the compound possesses a reasonable degree of stability under these specific conditions.
Q5: Has Y-27632 dihydrochloride been investigated in in vivo models?
A5: Yes, Y-27632 dihydrochloride has been utilized in various in vivo studies, including:
- Mouse models of bladder cancer: Researchers used Y-27632 dihydrochloride in culture media for bladder cancer patient-derived organoids and xenografts [, , , ]. These models are being explored to understand drug resistance mechanisms and evaluate potential therapeutic strategies.
- Rat models of oxidative stress-induced gastric dysfunction: Y-27632 dihydrochloride successfully attenuated the enhanced contraction induced by oxidative stress in rat stomach muscle cells, highlighting its potential therapeutic role in gastrointestinal motility disorders [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


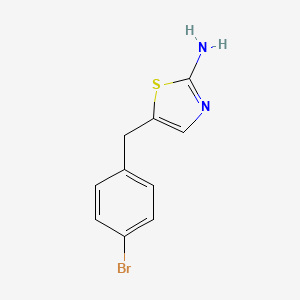
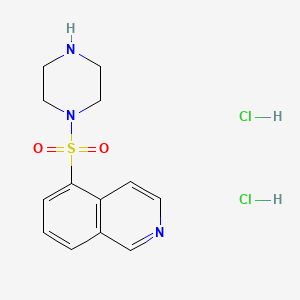
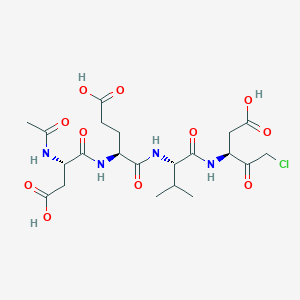
![4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)
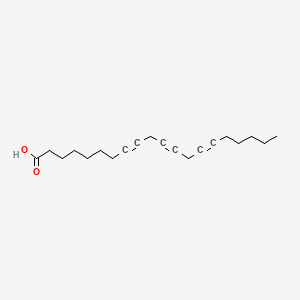
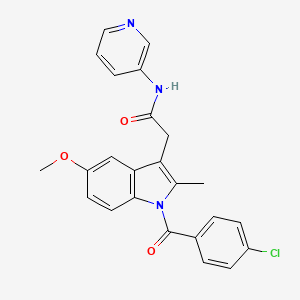
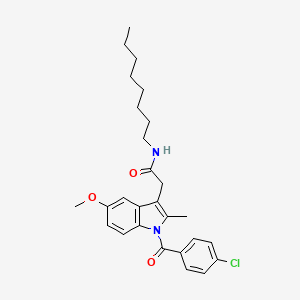
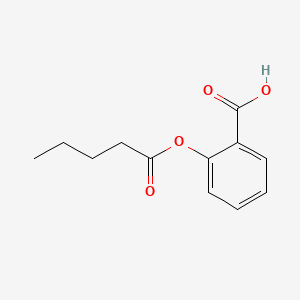
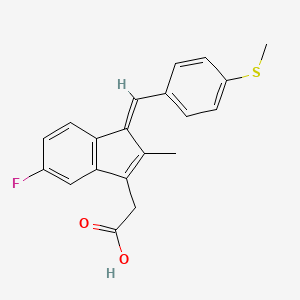
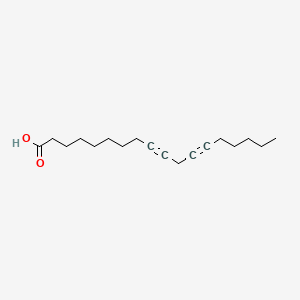
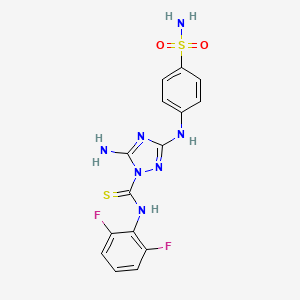
![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)
